molecular formula C26H30N2O5 B613431 Fmoc-Leu-Pro-OH CAS No. 130832-25-6

Fmoc-Leu-Pro-OH

Cat. No. B613431
CAS RN: 130832-25-6
M. Wt: 450.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Pro-OH, also known as 4-Fluoro-N-methyl-L-proline, is an amino acid derivative commonly used in peptide synthesis. It is a protected form of L-proline, an essential amino acid found in proteins. This compound is commonly used in the synthesis of peptides, as well as in the development of therapeutic peptides and proteins. It is also used in the production of peptide-based drugs, such as peptide hormones, peptide antibiotics, and peptide vaccines.

Scientific Research Applications

  • PPARγ Modulation : Fmoc-L-Leucine (F-L-Leu) functions as a distinct PPARγ ligand. It induces a unique allosteric configuration of PPARγ, leading to selective activation of some PPARγ pathways like insulin sensitization without promoting adipogenesis. This indicates its potential application in insulin sensitivity improvement in various diabetic models (Rocchi et al., 2001).

  • Peptide Synthesis and Modification : Fmoc-Leu-Pro-OH is utilized in solid-phase peptide synthesis. For example, its application in synthesizing neurotensin analogues using both Boc and Fmoc strategies demonstrates its role in peptide bond formation and modification (Herranz et al., 1993).

  • Supramolecular Gels in Biomedicine : Fmoc-functionalized amino acids, including Fmoc-Lys(Fmoc)-OH, form supramolecular hydrogels. These gels exhibit biocompatible and biodegradable properties, making them suitable for biomedical applications, such as antimicrobial activity when combined with silver (Croitoriu et al., 2021).

  • Antibacterial Composite Materials : The use of Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, in nanoassemblies, shows potential in developing antibacterial and anti-inflammatory materials. These materials demonstrate efficacy in inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Hydrogel Membrane Formation : Fmoc-Leu-Gly-OH, another dipeptide amphiphile, can self-assemble into hydrogel films and membranes. These structures are stable and can be used in various applications due to their controlled thickness and fiber-like assembly (Johnson et al., 2010).

  • β-Sheet Folding in Peptides : Incorporation of unique amino acids like Orn(i-PrCO-Hao) into peptides induces β-sheet-like folding. The Fmoc derivative of these amino acids, such as Fmoc-Orn(i-PrCO-Hao)-OH, is easily integrated into peptides through standard synthesis processes, impacting peptide structure and function (Nowick et al., 2002).

  • Peptide-Based Catalysts : Fmoc solid-phase peptide synthesis has been used to create oligo-peptide based catalysts. Peptides with N-terminal proline residues, such as H-Pro-Glu-Leu-Phe-OH, have shown catalytic activity in reactions like the aldol reaction (Kofoed et al., 2003).

Mechanism of Action

Target of Action

Fmoc-Leu-Pro-OH is a compound that primarily targets PPARγ , a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

The compound acts as a ligand for PPARγ , binding to the receptor and inducing insulin sensitization . This interaction results in changes in the transcription of specific genes, leading to improved insulin sensitivity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ signaling pathway . When this compound binds to PPARγ, it modulates the activity of the receptor, leading to changes in the transcription of genes involved in glucose metabolism . This can result in improved insulin sensitivity and glucose homeostasis.

Result of Action

The binding of this compound to PPARγ leads to insulin sensitization . This means that the body’s cells become more responsive to insulin, allowing them to take up glucose more effectively. This can help to lower blood glucose levels and improve the symptoms of conditions like type 2 diabetes.

properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYSLDOLQCIDF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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